

GSK 690 Hydrochloride: A Technical Guide to a Reversible LSD1 Inhibitor

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

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This in-depth technical guide provides a comprehensive overview of **GSK 690 Hydrochloride**, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the inhibitor's biochemical and cellular activity, explores the signaling pathways modulated by LSD1, and offers detailed protocols for key experimental assays.

Executive Summary

GSK 690 Hydrochloride is a (4-cyanophenyl)glycine derivative that acts as a reversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. [1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to gene repression. Its overexpression is implicated in various cancers, making it a significant therapeutic target. GSK 690 demonstrates potent enzymatic inhibition and has been shown to affect cancer cell proliferation and gene expression.

Quantitative Data

The following tables summarize the key quantitative data for **GSK 690 Hydrochloride**, providing a reference for its potency, binding affinity, and cellular activity.

Table 1: Biochemical Activity of GSK 690

Parameter	Value	Notes	Reference
IC50	37 nM	Biochemical assay measuring inhibition of LSD1 enzymatic activity.	[1]
Kd	9 nM	Dissociation constant, indicating high binding affinity to LSD1.	[1]

Table 2: Cellular Activity of GSK 690

Cell Line	Assay Type	Concentration	Effect	Reference
THP-1	Clonogenic Assay	10 μ M	~70% inhibition of relative clonogenic activity.	[3]
MV4-11	Clonogenic Assay	10 μ M	~80% inhibition of relative clonogenic activity.	[3]
THP-1	Gene Expression	Not specified	Increased expression of CD86.	[3]
RD	Apoptosis Assay	1 μ M	Induces caspase-dependent cell death (in combination with JNJ-26481585).	[1][4][5]
RH30	Apoptosis Assay	10 μ M	Induces caspase-dependent cell death (in combination with JNJ-26481585).	[1][4][5]

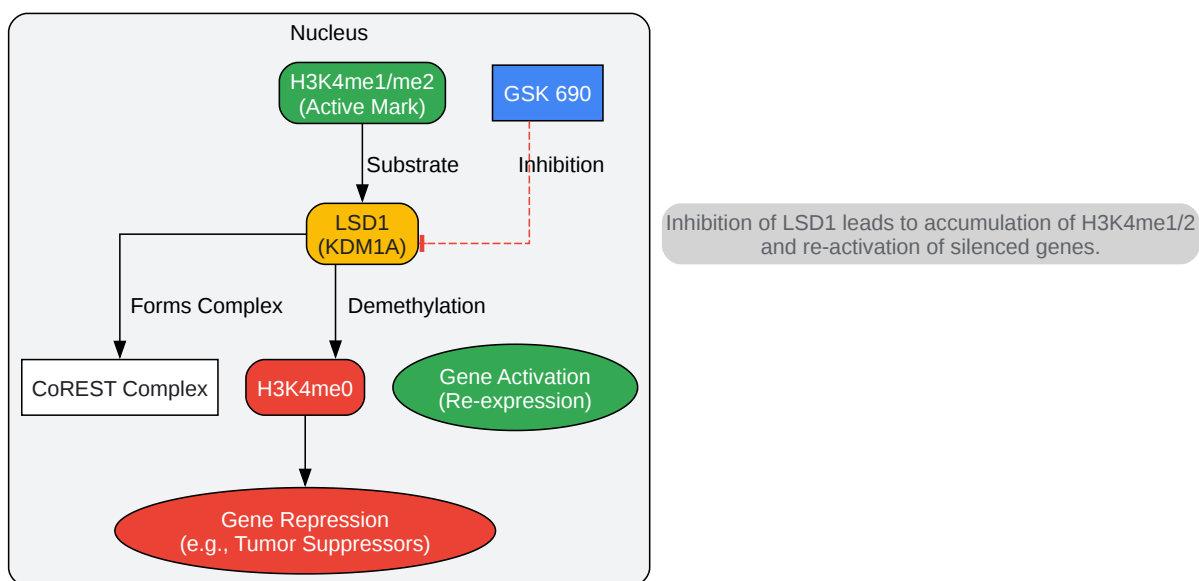
Table 3: Selectivity Profile of GSK 690

Target	IC50	Selectivity vs. LSD1	Reference
MAO-A	>200 μ M	>5400-fold	[3]
MAO-B	Not specified	Not specified	

Signaling Pathways Modulated by LSD1

LSD1 is a critical epigenetic regulator with a primary role in gene silencing through the demethylation of H3K4me1 and H3K4me2, which are marks of active transcription. It functions as a core component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. However, LSD1 can also act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 marks, often in association with nuclear receptors like the androgen receptor.

Inhibition of LSD1 by compounds such as GSK 690 leads to an increase in global H3K4me2 levels, reactivating the expression of silenced tumor suppressor genes and differentiation-promoting genes.^{[6][7]}

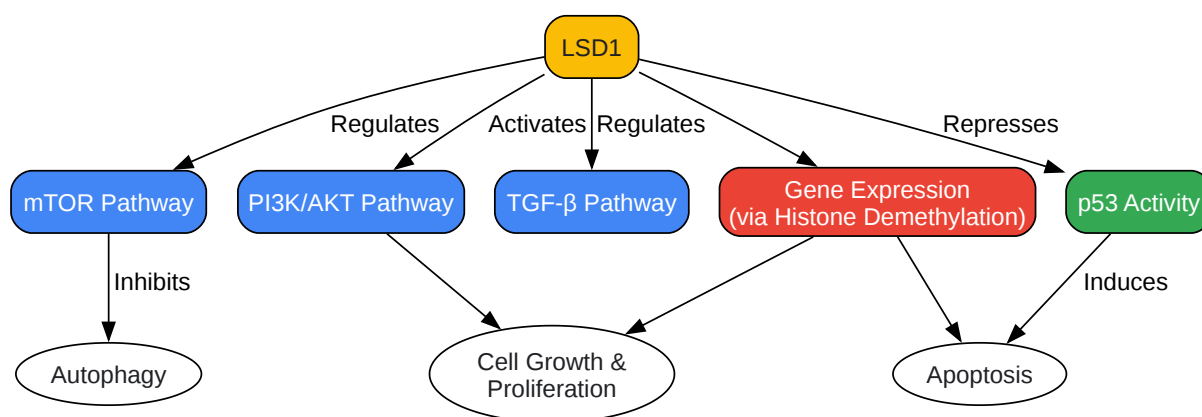


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Core mechanism of LSD1-mediated gene repression and its inhibition by GSK 690.

Beyond its direct role in histone modification, LSD1 is integrated into broader cellular signaling networks. It has been shown to influence key oncogenic pathways, including:

- **PI3K/AKT/mTOR Pathway:** LSD1 can activate the PI3K/AKT pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[8] It has also been identified as a negative regulator of autophagy through the mTOR signaling pathway.[9]
- **TGF- β Signaling:** The LSD1/NuRD complex is known to regulate the TGF- β signaling pathway. Ablation of LSD1 can lead to the upregulation of TGF- β family members.[10]
- **Non-Histone Substrates:** LSD1's activity is not limited to histones. It can also demethylate non-histone proteins such as the tumor suppressor p53 and the DNA methyltransferase 1 (DNMT1), thereby modulating their activity and stability.



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Integration of LSD1 into major cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LSD1 inhibitors like GSK 690.

Biochemical LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H_2O_2) produced during the FAD-dependent demethylation reaction catalyzed by LSD1. The H_2O_2 is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for continuous spectrophotometric monitoring of enzyme activity.[9]

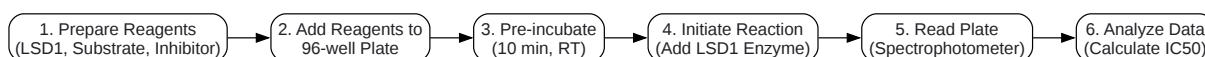
Materials:

- Purified recombinant human LSD1 enzyme
- Histone H3 (1-21) peptide with mono- or di-methylated K4 (H3K4me1/2) as substrate
- Horseradish Peroxidase (HRP)
- Chromogenic substrate (e.g., Amplex Red)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
- **GSK 690 Hydrochloride** (or other test inhibitors) dissolved in DMSO
- 96-well microplate and spectrophotometer

Procedure:

- Reagent Preparation: Prepare serial dilutions of GSK 690 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- Reaction Setup: In each well of a 96-well plate, add the following in order:
 - 50 μL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.
 - 25 μL of the H3 peptide substrate solution.
 - 5 μL of the GSK 690 dilution or vehicle control (DMSO).

- Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the demethylase reaction by adding 20 μ L of the diluted LSD1 enzyme solution to each well.
- Measurement: Immediately begin monitoring the increase in fluorescence (for Amplex Red: excitation ~540 nm, emission ~590 nm) or absorbance (for other substrates) over time using a microplate reader.
- Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.



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Workflow for the peroxidase-coupled LSD1 biochemical assay.

Cellular Assay: Western Blot for H3K4me2 Levels

This protocol assesses the in-cell activity of an LSD1 inhibitor by measuring the accumulation of its substrate, H3K4me2.

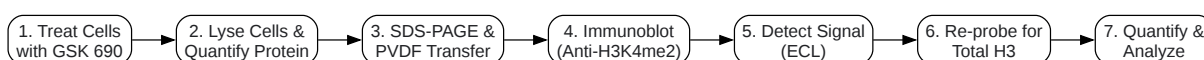
Materials:

- Cancer cell line of interest (e.g., THP-1, MV4-11)
- Complete cell culture medium
- **GSK 690 Hydrochloride**
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

- HRP-conjugated secondary antibody
- ECL detection reagent and imaging system

Procedure:

- Cell Treatment: Seed cells in culture plates and allow them to adhere or reach a desired density. Treat the cells with various concentrations of GSK 690 (e.g., 0.1 to 10 μ M) and a vehicle control (DMSO) for a specified time (e.g., 48-72 hours).
- Cell Lysis: Harvest the cells and lyse them using ice-cold RIPA buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histone proteins.
- Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total H3 bands to determine the relative increase in H3K4me2 levels upon treatment.



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Workflow for Western blot analysis of H3K4me2 levels.

Clonogenic Survival Assay

This in vitro assay assesses the long-term effect of a cytotoxic or cytostatic agent on the ability of single cells to survive and proliferate to form a colony.^{[11][12]}

Materials:

- Adherent cancer cell line
- Complete cell culture medium
- **GSK 690 Hydrochloride**
- 6-well plates
- Fixation solution (e.g., 6% glutaraldehyde)
- Staining solution (e.g., 0.5% crystal violet)

Procedure:

- **Cell Seeding:** Harvest a single-cell suspension and count the cells. Seed a low, precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of GSK 690 for a defined period (this can be continuous or for a shorter duration, followed by replacement with fresh media).
- **Incubation:** Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing sufficient time for colonies to form (a colony is typically defined as ≥50 cells).
- **Fixing and Staining:**
 - Carefully remove the medium from the wells.

- Wash the wells gently with PBS.
- Add the fixation solution and incubate for 15-30 minutes.
- Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.
- Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies in each well.
- Data Analysis:
 - Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.
 - Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells seeded x PE).
 - Plot the surviving fraction against the drug concentration.

Workflow for the clonogenic survival assay.

Conclusion

GSK 690 Hydrochloride is a valuable chemical probe for studying the biological roles of LSD1. Its high potency and reversible mechanism of action make it a useful tool for dissecting the complex signaling networks regulated by this key epigenetic modifier. The data and protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of LSD1 inhibition.

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